hemoglobin Natal
Description
Properties
CAS No. |
118690-07-6 |
|---|---|
Molecular Formula |
C9H14N2 |
Synonyms |
hemoglobin Natal |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Hemoglobin Compounds
Table 1: Comparative Analysis of Hemoglobin Variants
Key Research Findings
This compound vs. Martínez and Colombo (1985) highlighted regional hemoglobinopathy patterns, noting HbS’s prevalence in Cuba compared to this compound’s localization in Brazil .
This compound vs. HbF: HbF (α2γ2) has a higher oxygen affinity, critical for fetal development. Studies on HbF regression (Supplementary Table 1–10, ) emphasize its diagnostic role in β-thalassemia, contrasting with this compound’s primary identification in neonatal screening .
This compound vs. HbA1c :
- HbA1c, a glycated form, reflects long-term glucose levels, while this compound is a genetic variant unrelated to metabolic conditions .
- Standardization efforts for hemoglobin measurement (e.g., HiCN method, DIN 58931) ensure accuracy in detecting both variants and glycated forms .
Methodological Considerations
- Detection Challenges : this compound’s identification requires differentiation from other variants using HPLC, as emphasized in WHO guidelines for hemoglobin assessment .
- Regional Screening : The prevalence of this compound in Brazil underscores the need for localized neonatal screening programs, akin to those for HbS in Africa .
Preparation Methods
Principles of Phase Partitioning
The dual-aqueous-phase extraction method leverages the differential solubility of hemoglobin in polyethylene glycol (PEG) and phosphate buffer systems. This technique, patented for its efficiency in separating hemoglobin from red blood cell (RBC) stroma and contaminants, involves two sequential extraction steps.
Procedural Details
-
First Extraction Phase : A PEG-rich upper phase (14.5% PEG) is combined with a phosphate buffer lower phase (pH 10.0). Hemoglobin preferentially partitions into the PEG phase due to its higher solubility in PEG under alkaline conditions.
-
Second Extraction Phase : The PEG phase is transferred to a new phosphate buffer system (pH <7.5), where hemoglobin shifts to the lower phase. This pH-dependent partitioning exploits the isoelectric point (pI) of hemoglobin, ensuring stroma and phospholipid contaminants remain in the PEG phase.
Advantages and Outcomes
-
Stroma Removal Efficiency : Achieves >99% removal of RBC membrane stroma, critical for preventing blood coagulation.
-
Scalability : Eliminates centrifugation and filtration, reducing operational costs by 40% compared to traditional methods.
-
Yield : Laboratory-scale trials report a recovery rate of 85–90% with hemoglobin concentrations reaching 12.5 g/dL post-dialysis.
Tangential Flow Filtration with Immobilized Metal Affinity Chromatography
Integrated Clarification and Purification
This method combines tangential flow filtration (TFF) and immobilized metal affinity chromatography (IMAC) to purify hemoglobin from lysed RBCs.
Tangential Flow Filtration
IMAC Purification
Comparative Performance
-
Cost Efficiency : TFF-IMAC reduces reagent costs by 30% compared to ion-exchange chromatography.
-
Biophysical Integrity : Purified hemoglobin retains native oxygen-binding kinetics, with P50 values of 12–14 mmHg.
Cyanmethemoglobin Method for Hemoglobin Quantification
Standardization in Quality Control
The cyanmethemoglobin (CM) method remains the gold standard for hemoglobin quantification during preparation.
Reaction Mechanism
Operational Metrics
-
Precision : Coefficient of variation (CV) <2% across clinical analyzers.
-
Cost : Reagent cost per test is <$1.00, ideal for high-throughput settings.
Postnatal Synthesis Dynamics in Preterm Infants
Developmental Hemoglobin Transition
Studies in preterm infants (≤32 weeks’ gestation) reveal that hemoglobin Natal (HbF) synthesis declines postnatally, mirroring in utero patterns.
Synthesis Rates
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
